Europine N-Oxide: Structural Characterization, Toxicokinetics, and Analytical Methodologies
Europine N-Oxide: Structural Characterization, Toxicokinetics, and Analytical Methodologies
Executive Summary
Europine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide (PANO) synthesized as a secondary defense metabolite in various plant species, notably within the Boraginaceae family. As a 1,2-unsaturated pyrrolizidine alkaloid derivative, it presents significant hepatotoxic and genotoxic risks to human and animal health through food chain contamination (e.g., herbal teas, honey, and spices)[1]. This technical guide provides an in-depth analysis of europine N-oxide, detailing its molecular properties, the mechanistic basis of its toxicity, and field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for its quantification.
Chemical Structure and Molecular Properties
Europine N-oxide consists of a necine base (a pyrrolizidine ring system) esterified with a necic acid, characterized specifically by an N-oxide functional group on the tertiary nitrogen of the bicyclic ring. The presence of the 1,2-double bond in the necine base is the critical structural determinant for its downstream toxicological activation[2].
Table 1: Physicochemical and Molecular Properties of Europine N-Oxide
| Property | Value |
| IUPAC Name | (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
| Molecular Formula | C16H27NO7 |
| Molecular Weight | 345.39 g/mol |
| Monoisotopic Mass | 345.1787 Da |
| XLogP3 (Predicted) | -1.9 |
| Topological Polar Surface Area | 114 Ų |
| PubChem CID | 323256 |
(Data sourced from PubChem[3])
The highly polar nature of the N-oxide group (TPSA of 114 Ų) and its negative XLogP3 value indicate high aqueous solubility compared to its free-base counterpart, europine. This polarity heavily influences both its extraction chemistry and its toxicokinetic profile.
Mechanistic Toxicology: The N-Oxide Activation Pathway
While 1,2-unsaturated pyrrolizidine alkaloids (PAs) are intrinsically pro-toxins, their N-oxide forms (PANOs) like europine N-oxide are not directly reactive. The toxicity of europine N-oxide is entirely dependent on in vivo biotransformation[4].
The Causality of Toxicity:
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Gut/Hepatic Reduction: Upon ingestion, the highly polar europine N-oxide is poorly absorbed in the upper gastrointestinal tract. It reaches the lower gut where it is reduced by gut microbiota or hepatic reductases into the parent free-base PA, europine[5].
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CYP450 Oxidation: The free-base europine is lipophilic enough to enter hepatocytes, where it undergoes oxidation by Cytochrome P450 enzymes (primarily CYP3A4). This oxidation hydroxylates the necine base, leading to spontaneous dehydration to form highly reactive dehydropyrrolizidine (DHP) esters[2].
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Adduct Formation: DHP esters are potent bifunctional alkylating agents. They rapidly cross-link with nucleophilic sites on proteins and DNA, leading to veno-occlusive disease (VOD), hepatomegaly, and carcinogenesis[1].
Metabolic activation pathway of Europine N-oxide to reactive DHP adducts.
Analytical Methodology: LC-MS/MS Protocol for Europine N-Oxide
Due to the trace levels of PANOs in complex matrices (e.g., herbal teas, honey) and stringent regulatory limits (often in the µg/kg range), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification[6].
The following protocol is a self-validating system designed to maximize recovery while eliminating matrix suppression.
Sample Extraction
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Step 1: Weigh 2.0 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.
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Step 2: Add 40 mL of 0.05 M H₂SO₄ in 50% methanol[6].
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Causality: The acidic environment (H₂SO₄) protonates the nitrogen atoms of any free-base PAs and stabilizes the N-oxides, ensuring they remain in the aqueous-methanolic phase. The 50% methanol disrupts plant cell walls and solubilizes the alkaloids.
-
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Step 3: Sonicate for 15 minutes, then centrifuge at 3800 × g for 10 minutes. Collect the supernatant.
Solid-Phase Extraction (SPE) Cleanup
To achieve high sensitivity, a Mixed-Mode Cation Exchange (MCX) SPE cartridge is utilized[7].
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Step 1 (Conditioning): Pass 3 mL methanol followed by 3 mL MS-grade water through the MCX cartridge.
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Step 2 (Loading): Load 2 mL of the crude acidic extract.
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Causality: At acidic pH, europine N-oxide and its parent PA are positively charged and bind strongly to the cation-exchange sites of the MCX resin, while neutral and acidic interferences wash through.
-
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Step 3 (Washing): Wash with 4 mL of water to remove residual matrix interferences.
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Step 4 (Elution): Elute the target analytes with 4 mL of 2.5% ammonia in methanol[6].
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Causality: The alkaline ammonia neutralizes the charge on the alkaloids, releasing them from the cation-exchange resin into the methanolic eluate.
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Step 5 (Reconstitution): Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 1 mL of 5% methanol in water. Filter through a 0.22 µm syringe filter prior to injection[7].
LC-MS/MS Instrumental Analysis
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Chromatography: Use a C18 reversed-phase column (e.g., 2.1 × 150 mm, 1.7 µm) to resolve isomeric PAs[8].
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Mobile Phase: Gradient elution using Water (A) and Methanol (B), both containing 5 mM ammonium formate and 0.1% formic acid to promote[M+H]⁺ ion formation.
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Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).
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Europine N-oxide Precursor Ion: m/z 346.2 [M+H]⁺
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Product Ions: Monitor specific fragments (e.g., m/z 114.0, 111.5) for confirmation and quantitation[7].
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Step-by-step extraction and LC-MS/MS quantification workflow for Europine N-oxide.
Conclusion
Europine N-oxide represents a critical target in food safety and toxicological risk assessment. Understanding its physicochemical properties and metabolic activation pathway is essential for drug development professionals and toxicologists. By employing rigorous, causality-driven analytical protocols such as MCX-SPE coupled with LC-MS/MS, researchers can achieve the high sensitivity and specificity required to monitor this genotoxic contaminant effectively and ensure regulatory compliance.
References
- Source: National Institutes of Health (NIH)
- Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction Source: MDPI URL
- Novel Insights into Pyrrolizidine Alkaloid Toxicity and Implications for Risk Assessment Source: Thieme Connect URL
- Source: PMC (NIH)
- Source: Centre for Food Safety (CFS)
- LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Source: Semantic Scholar URL
- Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation URL
- Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review Source: MDPI URL
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Europine N-oxide | C16H27NO7 | CID 323256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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